molecular formula C18H35Cl3Si B12553121 Trichloro(octadec-17-EN-1-YL)silane CAS No. 144285-91-6

Trichloro(octadec-17-EN-1-YL)silane

Cat. No.: B12553121
CAS No.: 144285-91-6
M. Wt: 385.9 g/mol
InChI Key: WNVFMMSVAHLPMN-UHFFFAOYSA-N
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Description

Trichloro(octadec-17-EN-1-YL)silane is an organosilicon compound with the formula Cl₃Si–(CH₂)₁₆–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH₂–CH=CH₂. This molecule features a trichlorosilane head group and a long unsaturated C18 alkyl chain with a double bond at the 17th position (octadec-17-enyl). Applications include surface modification for water-repellent coatings, nanoparticle stabilization, and intermediates in specialty polymer synthesis .

Properties

CAS No.

144285-91-6

Molecular Formula

C18H35Cl3Si

Molecular Weight

385.9 g/mol

IUPAC Name

trichloro(octadec-17-enyl)silane

InChI

InChI=1S/C18H35Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2H,1,3-18H2

InChI Key

WNVFMMSVAHLPMN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(octadec-17-EN-1-YL)silane can be synthesized through the hydrosilylation of octadec-17-ene with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure complete conversion and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of octadec-17-ene followed by purification through distillation. This method ensures the removal of impurities and the production of high-purity this compound suitable for various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism by which Trichloro(octadec-17-EN-1-YL)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on substrate surfaces. This results in the creation of a densely packed monolayer that alters the surface properties, such as hydrophobicity, adhesion, and chemical reactivity . The molecular targets include hydroxylated surfaces of silicon dioxide, metal oxides, and other substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organosilanes with trichlorosilane groups vary in alkyl chain length, substituents, and functional groups, leading to distinct physicochemical and application-specific properties. Below is a detailed comparison:

Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Functional Group Reactivity Primary Applications
Trichloro(octadec-17-EN-1-YL)silane Cl₃Si–C18H33 C18 chain with terminal double bond (unsaturated) Reactivity at double bond (e.g., oxidation, addition) Hydrophobic coatings, polymer intermediates
Trichloro(octyl)silane Cl₃Si–C8H17 Saturated C8 chain Standard silane reactivity Hydrophobic PET membranes
Trichloro(3-chloropropyl)silane Cl₃Si–CH₂CH₂CH₂Cl Chlorine substituent on C3 position Nucleophilic substitution (Cl group) Silane coupling agents
Trichloro(hexyl)silane Cl₃Si–C6H13 Saturated C6 chain Fast surface grafting Si nanoparticle synthesis
Trichloro(heptadecafluorodecyl)silane Cl₃Si–C10H4F17 Fluorinated C10 chain Extreme hydrophobicity, chemical inertness Non-stick coatings, anti-fouling
Trichloro(6-phenylhexyl)silane Cl₃Si–(CH₂)6–C6H5 Aromatic phenyl group on C6 chain π-π interactions Specialty adhesives

Key Findings from Research

Hydrophobicity and Chain Length :

  • Longer alkyl chains (e.g., C18) enhance hydrophobicity due to increased van der Waals interactions. However, unsaturated chains (e.g., octadec-17-enyl) may reduce packing efficiency on surfaces compared to saturated analogs like octylsilane .
  • Fluorinated chains (e.g., heptadecafluorodecyl) exhibit superior hydrophobicity (contact angles >120°) but raise environmental concerns due to PFAS regulations .

Reactivity :

  • The double bond in octadec-17-enylsilane allows post-modification (e.g., epoxidation), enabling tailored surface properties. Saturated analogs (e.g., octyl, hexyl) lack this versatility .
  • Chlorinated derivatives (e.g., 3-chloropropylsilane) facilitate nucleophilic substitutions, making them intermediates for siloxane networks .

Synthesis Efficiency :

  • Rhodium catalysts achieve high selectivity (>99%) in synthesizing functionalized silanes (e.g., 3-chloropropylsilane), whereas unsaturated chains may require controlled hydrosilylation conditions to preserve double bond integrity .

Environmental and Regulatory Considerations :

  • Fluorinated trichlorosilanes (e.g., heptadecafluorodecylsilane) face regulatory restrictions due to persistence in ecosystems .
  • Unsaturated C18 silanes may offer a biodegradable alternative for hydrophobic coatings compared to fluorinated analogs .

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